1-Ethoxymethyl-1,2,3-triazole
Description
Significance of 1,2,3-Triazole Heterocycles in Contemporary Organic Synthesis and Materials Science Research
The 1,2,3-triazole ring system is a cornerstone in modern organic chemistry and materials science, largely due to its unique combination of stability, synthetic accessibility, and versatile functionality. ijpsr.comresearchgate.net
In medicinal chemistry, the 1,2,3-triazole is considered a "privileged structure," meaning it is a molecular framework that can bind to multiple biological targets with high affinity. benthamscience.comnih.gov This makes it a recurring and valuable component in the development of new therapeutic agents. nih.gov Its ability to act as a bioisostere, mimicking the spatial and electronic properties of other chemical groups like the amide bond, further enhances its utility in drug design. researchgate.netmdpi.com
The synthetic accessibility of 1,2,3-triazoles, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," makes them exceptional building blocks. mdpi.comrsc.org This reaction's reliability, mild conditions, and broad scope enable the facile construction of complex molecules. rsc.org Consequently, 1,2,3-triazoles serve as robust linkers to connect different molecular fragments, leading to the creation of diverse and intricate chemical architectures. benthamscience.com
The unique properties of the 1,2,3-triazole ring have led to its application in several advanced areas of chemistry.
In polymer chemistry, the incorporation of 1,2,3-triazole units into polymer backbones can impart desirable properties such as enhanced thermal stability and solubility. nih.govacs.org The efficient nature of the click reaction facilitates the synthesis of sequence-defined polymers and complex macromolecular structures. acs.orgrsc.org These polymers find use in various material science applications. ijpsr.comresearchgate.net
The ability of the 1,2,3-triazole ring to participate in noncovalent interactions, such as hydrogen bonding and metal coordination, makes it a valuable component in supramolecular chemistry. nih.govrsc.orgresearchgate.net These interactions are harnessed to construct self-assembled structures like metallogels, molecular sensors, and mechanically interlocked molecules such as rotaxanes and catenanes. nih.govnih.govrsc.org The triazole unit can act as a versatile functional group for anion recognition and the development of molecular switches. rsc.orgmdpi.com
In the field of chemical biology, 1,2,3-triazoles are employed to create peptidomimetics, which are molecules that mimic the structure and function of peptides. mdpi.com Replacing amide bonds with the more stable triazole ring can lead to compounds with improved bioavailability and resistance to enzymatic degradation. mdpi.com This approach is crucial for developing new therapeutic agents and probes to study biological processes. researchgate.netnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C5H9N3O |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1-(ethoxymethyl)triazole |
InChI |
InChI=1S/C5H9N3O/c1-2-9-5-8-4-3-6-7-8/h3-4H,2,5H2,1H3 |
InChI Key |
ITURUAULUCKQJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C=CN=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethoxymethyl 1,2,3 Triazole and Its Derivatives
Historical and Foundational Approaches
The foundational method for synthesizing the 1,2,3-triazole ring system is the thermal Huisgen 1,3-dipolar cycloaddition. This reaction involves the direct, uncatalyzed reaction of a 1,3-dipole (in this case, ethoxymethyl azide) with a dipolarophile (an alkyne).
Thermal Huisgen 1,3-Dipolar Cycloaddition Reaction
The thermal cycloaddition of ethoxymethyl azide (B81097) with an unsymmetrical alkyne is a classic example of a pericyclic reaction that proceeds through a concerted mechanism. However, a significant drawback of this method is its lack of regiocontrol.
When ethoxymethyl azide reacts with a terminal alkyne under thermal conditions, the reaction is non-regioselective, yielding a mixture of two constitutional isomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. nih.govresearchgate.net The formation of both regioisomers arises from the two possible orientations of the azide and alkyne reactants in the transition state. The ratio of these isomers is dependent on steric and electronic factors of the substituents on the alkyne. While specific data for the reaction of ethoxymethyl azide is not extensively documented, the general outcome for thermal Huisgen cycloadditions is the formation of these isomeric mixtures.
Table 1: Regioisomeric Products of Thermal Huisgen Cycloaddition
| Reactant 1 | Reactant 2 | Product 1 (1,4-isomer) | Product 2 (1,5-isomer) | Regioselectivity |
| Ethoxymethyl azide | Terminal Alkyne (R-C≡CH) | 1-Ethoxymethyl-4-R-1,2,3-triazole | 1-Ethoxymethyl-5-R-1,2,3-triazole | Mixture of isomers |
Note: The exact ratio of 1,4- to 1,5-isomers is dependent on the specific alkyne used and the reaction conditions.
Catalytic Cycloaddition Strategies (Click Chemistry)
The advent of "click chemistry" revolutionized the synthesis of 1,2,3-triazoles by introducing catalytic methods that offer significant advantages over the traditional thermal approach. The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction has become the gold standard for triazole synthesis due to its mild reaction conditions, high yields, and exceptional regiocontrol. nih.govrsc.org
Table 2: Regioselective Synthesis via CuAAC
| Reactant 1 | Reactant 2 | Catalyst | Product | Regioselectivity |
| Ethoxymethyl azide | Terminal Alkyne (R-C≡CH) | Copper(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) | 1-Ethoxymethyl-4-R-1,2,3-triazole | Exclusively 1,4-isomer |
Note: While specific yield data for the synthesis of 1-Ethoxymethyl-1,2,3-triazole derivatives via CuAAC is not widely reported, this method is generally known for providing high to excellent yields.
Catalyst Systems and Ligand Design for Enhanced Efficiency
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its reliability and specificity in forming 1,4-disubstituted 1,2,3-triazoles nih.govnih.gov. The efficiency of this reaction is critically dependent on the catalyst system, which typically involves a copper(I) source and, often, a stabilizing ligand.
A variety of copper(I) sources can be employed, including copper(I) halides like CuI and CuBr, or copper(II) salts such as CuSO₄·5H₂O in the presence of a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ semanticscholar.orgorganic-chemistry.org. The use of well-defined copper(I) complexes as pre-catalysts can offer better control over the reaction and avoid the need for excess base and other additives, simplifying product purification researchgate.net.
Ligand design plays a crucial role in stabilizing the catalytically active copper(I) center, preventing catalyst deactivation, and enhancing reaction rates and yields scielo.org.mx. Nitrogen-based ligands, such as 1,8-naphthyridine-based and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) ligands, have been shown to be effective semanticscholar.orgresearchgate.net. The coordination of these ligands to the copper ion can influence its electronic and steric properties, thereby modulating its catalytic activity semanticscholar.orgscielo.org.mx. For instance, functionalized thiourea has been reported to act as both a ligand and a reducing agent for Cu(II) species in aqueous media semanticscholar.org. The development of heterogeneous catalysts, such as copper nanoparticles supported on materials like charcoal or alumina, offers the advantage of easy catalyst recovery and reuse, contributing to more sustainable synthetic processes nih.govresearchgate.net.
Table 1: Examples of Catalyst Systems for CuAAC
| Catalyst Source | Ligand/Additive | Key Features |
|---|---|---|
| CuSO₄·5H₂O | Sodium Ascorbate | In situ generation of Cu(I); widely used in aqueous systems. semanticscholar.org |
| CuI | Triethylamine (Et₃N) | Effective catalytic system, often used in organic solvents like DMSO. organic-chemistry.org |
| CuBr | Methyl Phenyl Sulfide (PhSMe) | Allows for efficient synthesis at room temperature in aqueous media. semanticscholar.org |
| Copper Nanoparticles | None (supported on charcoal) | Heterogeneous catalyst, allows for easy recovery and reuse, suitable for flow chemistry. nih.gov |
| [Cu(CH₃CN)₄]PF₆ | N,N,N′-trimethylethylenediamine | Pre-catalyst complex for controlled cycloaddition-coupling reactions. researchgate.net |
Reaction Conditions and Solvent Systems (e.g., Aqueous media, t-BuOH/H₂O)
The choice of reaction conditions and solvent system is pivotal for the successful synthesis of 1,2,3-triazoles via CuAAC. A significant advantage of this reaction is its compatibility with a wide range of solvents, including environmentally benign options like water.
Aqueous media are highly favored for CuAAC reactions, often leading to enhanced reaction rates and high yields semanticscholar.orgresearchgate.net. The use of water as a solvent aligns with the principles of green chemistry, reducing the reliance on volatile organic compounds researchgate.netconsensus.app. Co-solvent systems, such as a mixture of t-BuOH/H₂O or CH₂Cl₂/H₂O, are also commonly employed to ensure the solubility of both the azide and alkyne starting materials, facilitating an efficient reaction researchgate.net. The biphasic dichloromethane-water system has been noted to increase reaction rates and provide excellent yields for the synthesis of various 1,2,3-triazole derivatives researchgate.net.
Other organic solvents like dimethyl sulfoxide (DMSO), acetonitrile, and glycerol can also be used effectively organic-chemistry.orgconsensus.appnih.gov. The selection of the solvent often depends on the specific substrates and the catalyst system being used. For instance, DMSO has been identified as an excellent solvent for the CuI/Et₃N catalyzed reaction of azides with acetylene gas organic-chemistry.org.
Operational Simplicity and High Yields
A hallmark of the CuAAC reaction is its operational simplicity and the consistently high yields it delivers, often exceeding 90% nih.govfrontiersin.orgnih.gov. The reaction is typically straightforward to set up, often proceeding at room temperature and not requiring an inert atmosphere, making it highly accessible and practical for a wide range of applications frontiersin.orgnih.gov.
The development of flow synthesis protocols using heterogeneous catalysts like copper-on-charcoal further enhances the operational simplicity and scalability of 1,2,3-triazole synthesis. nih.govrsc.org. This continuous flow methodology allows for the production of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields, while minimizing the need for purification and handling of potentially hazardous reagents nih.govrsc.org. The robustness and efficiency of the CuAAC reaction have made it a prime example of a "click" reaction, valued for its reliability and broad applicability in chemical synthesis nih.govrsc.org.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
While CuAAC exclusively produces 1,4-disubstituted 1,2,3-triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides complementary regioselectivity, yielding 1,5-disubstituted products.
The RuAAC reaction is a powerful method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles from organic azides and terminal alkynes. This transformation is typically catalyzed by ruthenium(II) complexes, with pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes being particularly effective.
A significant advantage of the RuAAC reaction over its copper-catalyzed counterpart is its ability to utilize internal alkynes as substrates. This capability allows for the synthesis of fully substituted, 1,4,5-trisubstituted 1,2,3-triazoles, further expanding the synthetic utility of this methodology. The reaction of an organic azide with an internal alkyne in the presence of a suitable ruthenium catalyst leads to the formation of a single regioisomer of the fully substituted triazole in many cases.
Advanced and Metal-Free Synthetic Pathways
In addition to the well-established copper- and ruthenium-catalyzed methods, research has focused on developing advanced and metal-free synthetic pathways to 1,2,3-triazoles to address concerns about potential metal contamination in final products and to expand the scope of available synthetic tools.
Metal-free "click" reactions offer an attractive alternative for the synthesis of 1-substituted-1,2,3-triazoles. One such approach involves the thermal 1,3-dipolar cycloaddition of an organic azide with an acetylene surrogate, such as ethenesulfonyl fluoride (B91410) (ESF) researchgate.net. This reaction proceeds smoothly without the need for a metal catalyst, additives, or chromatographic purification, providing the desired products in excellent yields researchgate.net.
Other metal-free strategies include the synthesis of 1,4-disubstituted 1,2,3-triazoles from α-ketoacetals and primary amines in a one-pot, two-step process that avoids the use of metals, azides, and oxidants lookchem.com. Additionally, methods for synthesizing vinyl-1,2,3-triazole derivatives under transition-metal-free conditions have been developed, utilizing an inorganic base to promote the hydroamination of alkynes with triazoles nih.gov. These advanced, metal-free approaches contribute to a more sustainable and versatile synthesis of 1,2,3-triazole derivatives lookchem.comresearchgate.net.
Protection/Deprotection Strategies in this compound Synthesis
In multi-step syntheses, the protection of the N-H group of the 1,2,3-triazole ring can be crucial to prevent unwanted side reactions. The ethoxymethyl group can serve as a protecting group for the triazole nitrogen. Its introduction and removal are key steps in the synthetic strategy.
Alkoxymethyl ethers, such as methoxymethyl (MOM) and β-methoxyethoxymethyl (MEM) ethers, are commonly used as protecting groups for alcohols and are typically removed under acidic conditions. libretexts.org For instance, the cleavage of methoxymethyl ethers can be achieved using concentrated hydrochloric acid in methanol, while β-methoxyethoxymethyl ethers can be cleaved with cerium(III) chloride in acetonitrile. acs.orgharvard.edu Ethoxyethyl (EE) ethers, which are structurally similar to the ethoxymethyl group, can be cleaved using 1N hydrochloric acid. libretexts.org
Based on the reactivity of these analogous protecting groups, the ethoxymethyl group on a 1,2,3-triazole is expected to be cleaved under acidic conditions. The specific conditions, such as the choice of acid and solvent, would need to be optimized to ensure efficient deprotection without affecting other sensitive functional groups in the molecule.
Table 1: Common Protecting Groups and their Cleavage Conditions
| Protecting Group | Abbreviation | Cleavage Conditions |
| Methoxymethyl ether | MOM | Acid |
| β-Methoxyethoxymethyl ether | MEM | Acid |
| Ethoxyethyl ethers | EE | 1N Hydrochloric acid |
| Benzyl | Bn | Hydrogenolysis |
| tert-Butyldimethylsilyl | TBDMS | Acid or fluoride ion |
Three-Component Reactions
Three-component reactions are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step. Several three-component strategies have been developed for the synthesis of 1,2,3-triazoles.
Examples with N-Propargylsulfonamides, Sodium Azide, and α-Haloesters
While a direct example yielding this compound is not prominently described, the multicomponent reaction involving propargyl derivatives, an azide source, and a third component is a known strategy for synthesizing substituted 1,2,3-triazoles. A one-pot synthesis of N-unsubstituted 1,2,3-triazoles can be achieved from propargyl substrates and sodium azide, proceeding through propargyl azide and allenyl azide intermediates. researchgate.netscispace.com This methodology is compatible with various substitution patterns on the propargyl substrate. researchgate.netscispace.com
For the synthesis of derivatives of the target compound, one could envision a scenario where a propargyl ether containing the ethoxymethyl group is used as a starting material. However, the specific reaction of N-propargylsulfonamides, sodium azide, and α-haloesters would lead to a different substitution pattern on the resulting triazole.
Utilization of Amine, Ketone, and Sulfonohydrazide Components
A metal-free, one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles has been reported through the reaction of anilines, ketones, and N-tosylhydrazine in the presence of molecular iodine. researchgate.net This method allows for the formation of C-N and N-N bonds in a single operation without the need for azide reagents. researchgate.net In 2014, a nonmetal-mediated three-component reaction of aniline, an aromatic ketone, and 4-methylbenzenesulfonohydrazide was reported to produce 1,4-disubstituted-1,2,3-triazoles in good to excellent yields (75%–92%). frontiersin.org
To synthesize a this compound derivative using this approach, an amine component bearing an ethoxymethyl group would be required. The general applicability of this reaction to a wide range of substrates suggests its potential for creating a library of this compound derivatives with various substituents at the 4- and 5-positions.
Chemo- and Regioselective Functionalization of the Triazole Core
Further diversification of the this compound scaffold can be achieved through functionalization of the triazole ring. The regioselectivity of these reactions is a key consideration.
N-Alkylation Strategies
The alkylation of a pre-formed 1,2,3-triazole ring can lead to a mixture of N-1 and N-2 substituted products. The regioselectivity of this reaction is influenced by steric and electronic factors of the substituents on the triazole ring, as well as the reaction conditions such as the base and solvent used. beilstein-journals.org For instance, the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes has been shown to be regioselective, with the substitution pattern influenced by steric effects. nih.gov
In the case of a this compound, further N-alkylation would lead to the formation of a triazolium salt. The position of the second alkylation (N-2 or N-3) would depend on the electronic properties of the substituents at the C-4 and C-5 positions of the triazole ring. For unsubstituted or monosubstituted NH-1,2,3-triazoles, gold-catalyzed alkylation with vinyl ethers has been shown to be N-2 selective. researchgate.net
Table 2: Factors Influencing Regioselectivity of 1,2,3-Triazole N-Alkylation
| Factor | Influence on Regioselectivity |
| Steric hindrance of substituents | Can direct alkylation to less hindered nitrogen atoms. |
| Electronic effects of substituents | Electron-withdrawing or -donating groups can influence the nucleophilicity of the nitrogen atoms. |
| Nature of the alkylating agent | The reactivity and size of the electrophile can affect the site of attack. |
| Base and Solvent | The choice of base and solvent can influence the position of the negative charge on the triazole anion and the reaction pathway. |
Bromination via Electrophilic Substitution
Electrophilic substitution on the 1,2,3-triazole ring itself is generally difficult due to the electron-withdrawing nature of the nitrogen atoms. However, bromination can occur on substituents attached to the triazole core, or in some cases, directly on the triazole ring, particularly if it is activated.
A study on the bromination of 1-aryl-1,2,3-triazole-based chalcones using N-bromosuccinimide (NBS) under acidic conditions showed that bromination occurred on the aliphatic carbon-carbon double bond of the chalcone moiety. arkat-usa.org In cases where the aryl ring attached to the triazole contained an activating methoxy group, electrophilic bromination also occurred at the ortho-position of the aryl ring. arkat-usa.org Another report describes the selective para-bromination of 2-phenyl-1,2,3,2H-triazole using a highly reactive electrophilic brominating species generated from bromine and silver sulfate in concentrated sulfuric acid. cdnsciencepub.com
For this compound, direct bromination on the triazole ring at the C-4 or C-5 position would likely require harsh conditions or the presence of activating groups. The outcome of the reaction would be highly dependent on the specific brominating agent and reaction conditions employed. The regioselectivity would be influenced by the electronic and steric effects of the ethoxymethyl group and any other substituents on the triazole ring.
Lithiation and Subsequent Quenching with Electrophiles
The functionalization of the 1,2,3-triazole ring can be effectively achieved through lithiation followed by quenching with various electrophiles. A key strategy involves the use of a protecting group on the N1 position of the triazole to direct the lithiation to the C5 position. One such protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.
The process begins with the protection of 1H-1,2,3-triazole to form 1-[2-(trimethylsilyl)ethoxy]methyl-1H-1,2,3-triazole. This protected triazole can then be treated with a strong base, such as n-butyllithium, at low temperatures in an inert solvent like tetrahydrofuran (THF). This results in the deprotonation at the C5 position, forming a lithiated intermediate. This intermediate can then be reacted with a wide array of electrophiles to introduce various substituents at the 5-position of the triazole ring researchgate.net.
Subsequent removal of the SEM protecting group can be accomplished under acidic conditions, for instance, with diluted aqueous hydrochloric acid, or by using a fluoride source like tetrabutylammonium fluoride in THF. This deprotection step yields the corresponding 4-substituted 1H-1,2,3-triazoles researchgate.net. This methodology provides a versatile route to otherwise difficult-to-access substituted triazoles.
| Step | Description | Reagents and Conditions | Outcome |
| 1. Protection | Introduction of the SEM protecting group onto the 1H-1,2,3-triazole. | SEM-Cl, Base | 1-[2-(trimethylsilyl)ethoxy]methyl-1H-1,2,3-triazole |
| 2. Lithiation | Deprotonation at the C5 position of the protected triazole. | n-Butyllithium, THF, low temperature | 5-Lithio-1-[2-(trimethylsilyl)ethoxy]methyl-1H-1,2,3-triazole |
| 3. Electrophilic Quench | Reaction of the lithiated intermediate with an electrophile. | Various electrophiles (e.g., aldehydes, ketones, alkyl halides) | 5-Substituted 1-[2-(trimethylsilyl)ethoxy]methyl-1H-1,2,3-triazoles |
| 4. Deprotection | Removal of the SEM protecting group. | Diluted aqueous HCl or TBAF in THF | 4-Substituted 1H-1,2,3-triazoles |
Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles via Various Metal-Free Routes
Growing interest in environmentally friendly synthetic methods has led to the development of several metal-free routes for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. These approaches avoid the use of potentially toxic and expensive metal catalysts.
One notable metal-free method involves a three-component reaction between aldehydes, nitroalkanes, and organic azides. This process is typically enabled by an organocatalyst that promotes a Knoevenagel condensation between the aldehyde and the nitroalkane. The resulting activated alkene then undergoes a 1,3-dipolar cycloaddition with the azide to furnish the 1,4,5-trisubstituted 1,2,3-triazole with high regioselectivity and yield researchgate.net.
Another metal-free strategy involves the reaction of aryl azides with enaminones in the presence of triethylamine, water, and an ionic liquid. This method demonstrates good functional group tolerance for both the enaminone and the azide components nih.gov. Furthermore, a domino three-component synthesis of fully decorated 1,2,3-triazoles bearing a sulfonyl group at the 4-position has been developed using aldehydes, amines, α-diazo-ß-ketosulfones, iodine, and potassium carbonate in ethanol beilstein-journals.org.
| Metal-Free Route | Reactants | Key Features |
| Organocatalyzed Three-Component Reaction | Aldehydes, Nitroalkanes, Organic Azides | High regioselectivity, high yield, readily available starting materials researchgate.net. |
| Reaction with Enaminones | Aryl Azides, Enaminones | Good functional group compatibility, use of ionic liquid nih.gov. |
| Domino Three-Component Route | Aldehydes, Amines, α-Diazo-ß-ketosulfones | Synthesis of 4-sulfonyl substituted triazoles, good yields beilstein-journals.org. |
Direct Arylation using Palladium Catalysis
Direct C-H arylation has emerged as a powerful and atom-economical tool for the synthesis of multisubstituted 1,2,3-triazoles. Palladium catalysis is frequently employed for this transformation, allowing for the formation of C-C bonds directly from C-H bonds, thus avoiding the pre-functionalization of the triazole ring.
A highly efficient method for the C5-arylation of 1,4-disubstituted 1,2,3-triazoles has been developed using a palladium catalyst in the presence of tetrabutylammonium acetate in N-methyl-2-pyrrolidone (NMP) nih.govacs.org. This reaction proceeds smoothly with a variety of aryl bromides to provide C5-arylated triazoles in good to excellent yields nih.govacs.org. Similarly, N-monosubstituted 1,2,3-triazoles can undergo highly regioselective C5-arylation with aryl bromides bearing both electron-donating and electron-withdrawing groups nih.govacs.org.
Palladium(II) acetate in combination with triphenylphosphine has also been shown to effectively catalyze the direct arylation of 1,4-disubstituted 1,2,3-triazoles, providing a facile route to fully substituted triazoles with well-defined regiochemistry nih.gov. This methodology has been successfully applied to a range of triazoles and aryl bromides nih.gov. Furthermore, palladium-catalyzed direct arylations have been accomplished with aryl chlorides, which are often more readily available and less expensive than their bromide counterparts researchgate.net.
| Catalyst System | Substrates | Key Features |
| Pd catalyst and tetrabutylammonium acetate in NMP | 1,4-Disubstituted 1,2,3-triazoles and aryl bromides | High efficiency, good to excellent yields nih.govacs.org. |
| Palladium(II) acetate and triphenylphosphine | 1,4-Disubstituted 1,2,3-triazoles and aryl bromides | Well-defined regiochemistry, facile access to fully substituted triazoles nih.gov. |
| Palladium catalyst with various ligands | 1,2,3-Triazoles and aryl chlorides | Use of more accessible aryl chlorides researchgate.net. |
Cyclization/Coupling Reactions to Form 5-Allenyl-1,2,3-triazoles
The synthesis of 5-allenyl-1,2,3-triazoles, which are valuable building blocks in organic synthesis, can be achieved through copper-catalyzed cyclization/coupling reactions. This methodology involves a three-component reaction of alkynes, azides, and propargylic carbonates.
The reaction proceeds via a copper-catalyzed regioselective cyclization of the alkyne and azide to form a 5-copper(I)-substituted triazolide intermediate. This intermediate then couples with the propargylic carbonate to afford the corresponding 5-allenyl-1,2,3-triazole in moderate to excellent yields. The reaction is tolerant of a variety of substituents on the alkyne, azide, and propargylic carbonate, including aryl, alkyl, and heteroaryl groups beilstein-journals.org.
A plausible mechanism for this transformation involves the generation of the 5-copper(I)-substituted triazolide, which coordinates with the propargylic carbonate. Subsequent insertion of the alkyne's C-C triple bond into the Cu-triazole bond, followed by a syn-β-oxygen elimination, yields the final product. An alternative pathway involving an oxidative addition and reductive elimination sequence has also been proposed beilstein-journals.org.
| Reactants | Catalyst | Product | Yield |
| Alkynes, Azides, Propargylic Carbonates | Copper(I) | 5-Allenyl-1,2,3-triazoles | Moderate to Excellent beilstein-journals.org |
Green Chemistry Considerations in Triazole Synthesis
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies for 1,2,3-triazoles, in line with the principles of green chemistry. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. To this end, solvent-free methods for the synthesis of 1,2,3-triazoles have been developed.
A notable example is the one-pot synthesis of 1,2,3-triazole derivatives via a three-component coupling of alkyl or benzyl halides, sodium azide, and terminal alkynes over a copper(II) sulfate supported on alumina (Cu/Al2O3) catalyst under ball-milling conditions. This method proceeds in the absence of any solvent and additive, and the product can be isolated by simple washing of the reaction residue with ethanol. This protocol offers several advantages, including the in-situ generation of azides, which avoids the handling of hazardous materials, and the recyclability of the catalyst rsc.org.
Microwave-assisted catalyst and solvent-free synthesis of 1,2,3-triazoles has also been reported through the cycloaddition of trimethylsilylazide and acetylenes. This approach utilizes a thermally stable azide source and offers a convenient isolation procedure, resulting in a greener synthesis with good to excellent yields rsc.org.
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several methods for the synthesis of 1,2,3-triazoles in aqueous media have been developed.
The copper-catalyzed "click" reaction of organic azides with acetylene gas to produce 1,2,3-triazoles can be effectively carried out in water. Optimal yields are often obtained in the presence of a copper(I) catalyst and a base like triethylamine researchgate.net. A copper(II)-azide complex has also been used as a catalyst for a three-component azide-epoxide-alkyne cycloaddition reaction in water to synthesize β-hydroxy-1,2,3-triazoles rsc.org.
Furthermore, a monophosphine Cu(I) complex has been shown to be a highly stable and water-compatible catalyst for the three-component click reaction of an alkyl halide, sodium azide, and a terminal alkyne under ultrasonic conditions. This sustainable method is characterized by high atom economy, low catalyst loading, and short reaction times acs.org. The use of water as a solvent in these syntheses not only reduces the environmental impact but can also in some cases enhance the reaction rate and selectivity.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology is particularly effective for the synthesis of 1,2,3-triazoles, including N-alkoxymethyl substituted derivatives like this compound.
The primary method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." Microwave irradiation significantly enhances the rate of this reaction. The synthesis of this compound would typically proceed via the reaction of ethoxymethyl azide with a suitable alkyne. While specific literature on the microwave-assisted synthesis of this exact compound is not abundant, the synthesis of analogous 1-alkoxymethyl-1,2,3-triazoles and other N-substituted triazoles under microwave irradiation is well-documented, providing a strong basis for its applicability.
For instance, the microwave-assisted synthesis of various 1,4-disubstituted-1,2,3-triazoles from alkyl halides, sodium azide, and alkynes in a three-component, one-pot reaction has been successfully demonstrated nih.gov. This approach avoids the isolation of potentially unstable organic azides. The synthesis of this compound would likely involve the in situ generation of ethoxymethyl azide from ethoxymethyl chloride and sodium azide, followed by the cycloaddition with an appropriate alkyne under microwave irradiation in the presence of a copper(I) catalyst.
The general advantages of using microwave irradiation for the synthesis of these compounds include a dramatic reduction in reaction time, from hours to minutes, and an improvement in product yields.
Table 1: Representative Examples of Microwave-Assisted Synthesis of 1,2,3-Triazole Derivatives This table presents data for structurally similar compounds to illustrate the reaction conditions and outcomes, in the absence of specific data for this compound.
| Entry | Reactants | Catalyst/Solvent | Microwave Conditions | Time | Yield (%) |
| 1 | Benzyl bromide, Sodium azide, Phenylacetylene (B144264) | Au/TiO2 / H2O:CH3CN | 150 °C | 15 min | 79 |
| 2 | Various alkyl halides, Sodium azide, Various alkynes | CuI / No solvent | - | 20 min | 26-71 |
| 3 | o-bis(azidomethyl)benzene, Phenylacetylene | (IMes)CuCl / H2O | - | - | High |
Data is compiled from studies on analogous compounds to demonstrate the utility of microwave-assisted synthesis for this class of molecules acs.orgunl.pt.
Oxygen as a Green Oxidant
The use of molecular oxygen as a primary oxidant is a key goal in green chemistry, as it is abundant, inexpensive, and its primary byproduct is water. In the context of 1,2,3-triazole synthesis, oxygen can be employed in copper-catalyzed aerobic oxidative reactions. This approach offers an alternative to the traditional azide-alkyne cycloaddition.
One such method involves the Cu-catalyzed [3+2] cycloaddition reaction of secondary amines and diazo compounds, which utilizes oxygen as a green oxidant frontiersin.org. This reaction proceeds under mild conditions and demonstrates good functional group compatibility, providing a practical route to N1-substituted-1,2,3-triazoles frontiersin.org. While this method does not directly involve an alkyne, it represents an innovative aerobic approach to the triazole core.
Another relevant methodology is the copper(II)-catalyzed aerobic oxidative synthesis of substituted 1,2,3-triazoles from bisarylhydrazones acs.org. This reaction involves C-H functionalization and the formation of multiple bonds under aerobic conditions. Although this method yields fully substituted triazoles, it highlights the potential of using oxygen in the synthesis of the triazole scaffold.
The application of these aerobic oxidative methods to the specific synthesis of this compound would require the development of suitable starting materials. For example, a hypothetical pathway could involve a copper-catalyzed aerobic reaction between an ethoxymethyl-substituted nitrogen source and appropriate carbon building blocks.
Table 2: Examples of Copper-Catalyzed Aerobic Oxidative Synthesis of Triazole Derivatives This table showcases examples of triazole synthesis using oxygen as a green oxidant for related structures.
| Entry | Substrates | Catalyst System | Oxidant | Product Type | Yield (%) |
| 1 | Secondary Amines, Diazo Compounds | Copper Catalyst | Oxygen | N1-substituted-1,2,3-triazoles | 55-84 |
| 2 | Bisarylhydrazones | Copper(II) acetate | Oxygen | 2,4,5-triaryl-1,2,3-triazoles | 56-84 |
| 3 | Benzyl azide, Acrolein | Copper(I) catalyst | Air (Oxygen) | 1,4-disubstituted-1,2,3-triazole | Good |
Data is based on published methodologies for the synthesis of various triazole derivatives using aerobic oxidation acs.orgfrontiersin.orgresearchgate.net.
Mechanistic Insights and Reaction Kinetics
Detailed Mechanistic Pathways of Cycloaddition Reactions
The cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole can be catalyzed by copper or ruthenium, or it can proceed without a metal catalyst under specific conditions. These different approaches result in distinct regioisomers and operate through fundamentally different mechanisms.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient method that selectively produces 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnsf.govscispace.com This reaction is not a concerted cycloaddition; instead, it follows a stepwise pathway with a significantly lower activation barrier than the uncatalyzed thermal reaction. organic-chemistry.orgnih.gov The catalytic cycle is initiated by the formation of a copper(I) acetylide. mdpi.com Subsequent coordination of the azide to the copper acetylide leads to the formation of an unusual six-membered copper metallacycle. organic-chemistry.org Some mechanistic proposals suggest the involvement of a second copper atom that acts as a stabilizing donor ligand during this stage. organic-chemistry.org
Following the formation of the metallacycle, the intermediate undergoes ring contraction to a triazolyl-copper derivative, which can be described as a copper triazolide intermediate. organic-chemistry.org The final step is protonolysis, which cleaves the copper-carbon bond, releases the 1,4-disubstituted 1-ethoxymethyl-1,2,3-triazole product, and regenerates the copper(I) catalyst, thus closing the catalytic cycle. organic-chemistry.org This mechanism accounts for the reaction's high regioselectivity and the dramatic rate acceleration observed compared to the thermal Huisgen cycloaddition. organic-chemistry.orgbeilstein-journals.org
In contrast to the CuAAC reaction, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) regioselectively yields 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.orgresearchgate.net This process is also effective for internal alkynes, producing fully substituted triazoles. organic-chemistry.orgnih.gov The accepted mechanism for RuAAC does not involve the formation of a metal acetylide intermediate. wikipedia.orgnih.gov
The catalytic cycle is believed to begin with the oxidative coupling of the azide and alkyne substrates to the ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov In this intermediate, the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. organic-chemistry.orgnih.gov Some studies describe this initial phase as a metathesis step that leads to a triazolide intermediate. chalmers.se The cycle concludes with the reductive elimination of the triazole product from the ruthenacycle, which regenerates the active ruthenium catalyst. organic-chemistry.orgthieme-connect.de Computational studies using Density Functional Theory (DFT) support this mechanistic pathway. organic-chemistry.orgchalmers.se
Metal-free azide-alkyne cycloadditions are possible, most notably through the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cn The driving force for SPAAC is the high ring strain of a cyclic alkyne, such as a cyclooctyne. magtech.com.cn This intrinsic strain significantly lowers the activation energy of the reaction by reducing the energy required to distort the alkyne into the transition-state geometry. nih.gov Unlike catalyzed reactions, SPAAC is a true 1,3-dipolar cycloaddition that proceeds without the need for a toxic metal catalyst, making it highly valuable for applications in biological systems. nih.gov
Other proposed mechanisms for metal-free triazole synthesis include organocatalyzed pathways. researchgate.net For instance, enamine- and enolate-mediated [3+2] cycloadditions have emerged as viable strategies. researchgate.net Additionally, domino reactions, such as a tandem [3+2] cycloaddition/retro-Diels-Alder reaction, have been explored through computational studies to form stable 1,2,3-triazoles without metal involvement. nih.gov
Kinetic Aspects of Triazole Formation
The kinetics of 1,2,3-triazole formation are profoundly influenced by the chosen synthetic route, with catalyzed and strain-promoted reactions exhibiting vastly different energy profiles and rate-determining steps compared to the classical thermal cycloaddition.
The thermal Huisgen 1,3-dipolar cycloaddition is characterized by a high activation barrier, approximately 25 kcal/mol for simple azides and alkynes, which necessitates elevated temperatures and leads to very low reaction rates. nih.gov This high activation energy is a significant drawback, along with the common formation of a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov
| Reaction Type | Catalyst/Promoter | Relative Activation Energy | Key Mechanistic Feature | Typical Conditions |
|---|---|---|---|---|
| Thermal Huisgen Cycloaddition | None | High (~25 kcal/mol) nih.gov | Concerted 1,3-dipolar cycloaddition | Elevated temperatures organic-chemistry.orgnih.gov |
| Copper-Catalyzed (CuAAC) | Copper(I) | Very Low | Stepwise, via copper acetylide and metallacycle organic-chemistry.org | Room temperature organic-chemistry.orgnih.gov |
| Strain-Promoted (SPAAC) | Ring Strain | Low | Lowered distortion energy for transition state nih.gov | Ambient temperature nih.gov |
Identifying the rate-determining step within a catalytic cycle is crucial for understanding and optimizing the reaction. For the RuAAC mechanism, DFT calculations have consistently indicated that the final reductive elimination step is rate-determining. organic-chemistry.orgorganic-chemistry.orgthieme-connect.de This is the step where the ruthenacycle intermediate releases the final 1,5-disubstituted 1,2,3-triazole product. nih.govchalmers.se However, for certain ruthenium catalysts that lack Cp ligands, DFT studies have suggested that the initial metathesis step, where the azide and alkyne coordinate and react, can be rate-determining. chalmers.se
For the CuAAC reaction, the mechanistic picture is more complex, particularly with the consideration of mono- versus dinuclear copper species. In some proposed dinuclear copper-catalyzed mechanisms, the intramolecular C-N bond formation that forms the triazolyl-Cu(I) intermediate is considered a key step in the cycloaddition process. scispace.com
Stereochemical Outcomes of Cycloaddition Reactions
A comprehensive review of the scientific literature did not yield specific data on the stereochemical outcomes of cycloaddition reactions involving this compound. Research focusing on the diastereoselectivity and enantioselectivity of this particular compound in such reactions appears to be limited or not publicly available in the searched databases.
While the 1,3-dipolar cycloaddition reaction is a cornerstone for the synthesis of 1,2,3-triazoles, the stereochemical course of these reactions is highly dependent on the specific substrates, catalysts, and reaction conditions employed. In the absence of empirical data for this compound, a detailed analysis of its stereochemical behavior in cycloaddition reactions cannot be provided at this time.
For context, in the broader field of 1,2,3-triazole chemistry, achieving stereocontrol in cycloaddition reactions is a significant area of research. The synthesis of chiral triazoles is a challenging endeavor due to the linear geometry of the azide and alkyne precursors and the fact that no new stereocenter is typically formed on the triazole ring itself during the cycloaddition.
Strategies to induce stereoselectivity in the synthesis of substituted 1,2,3-triazoles often involve the use of chiral auxiliaries, chiral catalysts, or chiral substrates. For instance, enantioselective copper-catalyzed azidation/click cascade reactions have been developed to produce chiral 1,2,3-triazoles with high enantiomeric excess. Such methods, however, have not been specifically reported for this compound in the available literature.
Future research in this area would be necessary to elucidate the stereochemical outcomes of cycloaddition reactions with this compound and to develop methodologies for controlling the formation of specific stereoisomers.
Structural Elucidation and Advanced Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 1,2,3-triazole derivatives. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of the ethoxymethyl group and the protons and carbons of the triazole ring, as well as the differentiation between potential regioisomers that can arise during synthesis.
The ¹H NMR spectrum provides distinct signals for the protons of the triazole ring and the attached ethoxymethyl substituent. The chemical shift (δ), multiplicity, and integration of these signals are key to confirming the structure.
In 1-substituted-1,2,3-triazoles, the protons attached to the triazole ring have characteristic chemical shifts in the downfield region of the spectrum. This is due to the deshielding effect of the aromatic heterocyclic system. For 1,4-disubstituted 1,2,3-triazoles, the signal for the C5-proton typically appears as a singlet in the range of δ 8.00–8.75 ppm. nih.gov For instance, the triazole proton in various 1,4-disubstituted-1H-1,2,3-triazoles has been observed as a singlet at chemical shifts between 8.14 ppm and 8.20 ppm. nih.govrsc.org Therefore, for 1-Ethoxymethyl-1,2,3-triazole, the two protons on the triazole ring (H4 and H5) would be expected to show resonances in this region.
The ethoxymethyl group (-CH₂-O-CH₂-CH₃) gives rise to three distinct sets of signals in the ¹H NMR spectrum.
The methylene (B1212753) protons of the N-CH₂-O group are expected to appear as a singlet. In related structures like 4-(phenoxymethyl)-1-phenyl-1H-1,2,3-triazole, the analogous -O-CH₂- protons resonate at approximately δ 5.31 ppm. rsc.org
The methylene protons of the O-CH₂-CH₃ group will appear as a quartet due to coupling with the adjacent methyl protons.
The terminal methyl protons (-CH₃) will resonate as a triplet, coupled to the adjacent methylene group.
The alkylation of an unsubstituted 1,2,3-triazole can potentially yield three different regioisomers where the substituent is attached to the N1, N2, or N3 position. arkat-usa.org Similarly, cycloaddition reactions used to synthesize the triazole ring can result in 1,4-disubstituted or 1,5-disubstituted products. NMR spectroscopy is crucial for distinguishing between these isomers. While ¹H NMR can show slight differences in the chemical shifts of the ring protons, ¹³C NMR spectroscopy provides a more definitive method for assignment. researchgate.netnih.gov For instance, the chemical shift of the triazole ring proton can vary between isomers; the H5 proton of a 1,4-isomer often resonates at a slightly different frequency than the H4 proton of a 1,5-isomer. researchgate.net
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
The carbon atoms of the triazole ring, C4 and C5, have characteristic chemical shifts that are highly useful for structural confirmation and, crucially, for distinguishing between regioisomers. For 1,4-disubstituted 1,2,3-triazoles, the C5 carbon atom is consistently observed in the range of 122.46–127.49 ppm, while the substituted C4 carbon appears further downfield, between 139.27–148.64 ppm. nih.gov This clear difference in chemical shifts allows for the unambiguous assignment of the 1,4-substitution pattern. researchgate.netnih.gov In contrast, for a 1,5-disubstituted isomer, the chemical shift for the unsubstituted C4 carbon would be expected around δ ~133 ppm. researchgate.netnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms within the this compound molecule. researchgate.netnih.govsemanticscholar.org These experiments provide correlation data that supports the one-dimensional (1D) NMR assignments. researchgate.netnih.govsemanticscholar.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the ethoxymethyl group, a cross-peak between the methylene (OCH₂) and methyl (CH₃) protons would be expected, confirming their adjacent positions.
HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates directly bonded proton and carbon atoms. This technique is used to definitively assign the carbon signals based on the chemical shifts of their attached protons. For instance, the proton signal for the OCH₂ group will show a correlation to the carbon signal at approximately 65 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting the ethoxymethyl substituent to the triazole ring. A correlation between the methylene protons of the ethoxymethyl group and the N-substituted carbon of the triazole ring would confirm the attachment point.
Vibrational Spectroscopy (Infrared, IR)
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The 1,2,3-triazole ring exhibits several characteristic absorption bands in the IR spectrum. The stretching vibrations of the C=N and N=N bonds within the heterocyclic ring typically appear in the fingerprint region. rasayanjournal.co.in Specifically, the C=N stretching vibration is often observed in the range of 1400-1500 cm⁻¹. researchgate.net The exact position of these bands can be influenced by the substituent attached to the ring.
The ethoxymethyl group also presents characteristic vibrational modes. A prominent feature in the IR spectrum is the strong, asymmetric stretching vibration of the C-O-C ether linkage, which typically appears in the region of 1100-1200 cm⁻¹. rasayanjournal.co.in Additionally, C-H stretching vibrations of the methylene and methyl groups are observed around 2850-3000 cm⁻¹.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Triazole Ring | C=N stretching | 1400-1500 |
| Ethoxymethyl | C-O-C asymmetric stretching | 1100-1200 |
| Alkyl | C-H stretching | 2850-3000 |
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. nih.govnih.gov In positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. nih.gov This allows for the direct determination of the molecular weight. Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation. A characteristic fragmentation pathway for 1,2,3-triazoles involves the loss of a neutral nitrogen molecule (N₂). rsc.orgelectronicsandbooks.com Further fragmentation of the ethoxymethyl side chain would also be observed. nih.govnih.gov
| Ion | Description |
| [M+H]⁺ | Protonated molecular ion |
| [M+H-N₂]⁺ | Fragment ion resulting from the loss of N₂ |
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is a critical tool for the structural elucidation of organic compounds, offering the ability to determine the elemental composition of a molecule from its exact mass. For this compound (molecular formula C₅H₉N₃O), HR-MS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm its elemental formula and distinguish it from other isomers. This technique is indispensable for verifying the successful synthesis of the target compound. While specific HR-MS data for this compound is not extensively detailed in publicly available literature, the application of this technique follows established principles for similar small organic molecules. The high-resolution capabilities allow for mass measurements with accuracies in the parts-per-million (ppm) range, lending high confidence to the assigned molecular formula.
Molecular Ion and Fragmentation Pattern Analysis
In mass spectrometry, the molecular ion (M⁺) peak provides the molecular weight of the compound. For this compound, the M⁺ peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern, which results from the breakdown of the energetically unstable molecular ion, offers valuable structural information.
The fragmentation of 1,2,3-triazoles is strongly influenced by the substituents on the ring. rsc.org A characteristic fragmentation pathway for many 1,2,3-triazole derivatives is the loss of a molecule of nitrogen (N₂), which is a stable neutral molecule. rsc.org This cleavage of the triazole ring would result in a significant fragment ion at [M-28]⁺. rsc.org
Further fragmentation would involve the ethoxymethyl substituent (-CH₂OCH₂CH₃). Common fragmentation patterns for ethers include cleavage of the C-O bonds. For the ethoxymethyl group, this could lead to several key fragments:
Loss of the ethoxy group (-OCH₂CH₃) to form a [M-45]⁺ fragment.
Cleavage of the ethyl group to form a [M-29]⁺ fragment.
Formation of an ethoxymethyl cation [CH₂OCH₂CH₃]⁺ at m/z 75.
The relative abundance of these fragments depends on their stability. The analysis of these characteristic fragmentation pathways provides corroborating evidence for the structure of this compound.
| Proposed Fragment Ion | Description of Neutral Loss | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 127 |
| [M-N₂]⁺ | Loss of molecular nitrogen | 99 |
| [M-C₂H₅]⁺ | Loss of ethyl radical | 98 |
| [M-OC₂H₅]⁺ | Loss of ethoxy radical | 82 |
| [CH₂OCH₂CH₃]⁺ | Ethoxymethyl cation | 75 |
X-ray Diffraction Studies
X-ray diffraction on a single crystal is the gold standard for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.
While a specific crystal structure for this compound is not available in the surveyed literature, analysis of related N-1 substituted 1,2,3-triazole structures provides a clear expectation of its molecular geometry. nih.gov Single crystal X-ray analysis would confirm the planarity of the 1,2,3-triazole ring and establish the precise conformation of the ethoxymethyl substituent relative to the ring. For N-1 substituted triazoles, the N(1)–N(2) bond is typically longer than the N(2)–N(3) bond, reflecting more single- and double-bond character, respectively. nih.gov The bond lengths and angles within the triazole ring are characteristic of its aromatic nature.
| Bond | Typical Bond Length (Å) in N-1 Substituted 1,2,3-Triazoles |
|---|---|
| N(1)–N(2) | 1.342–1.359 |
| N(2)–N(3) | 1.293–1.309 |
| N(3)–C(4) | 1.33 - 1.35 |
| C(4)–C(5) | 1.35 - 1.37 |
| C(5)–N(1) | 1.35 - 1.38 |
Data derived from analogous structures reported in the literature. nih.gov
The unit cell is the smallest repeating unit in a crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters determine the crystal system (e.g., monoclinic, triclinic, orthorhombic). The analysis of unit cell parameters for crystals of 1,2,3-triazole derivatives reveals how individual molecules are arranged in the solid state. mdpi.commdpi.com Crystal packing is governed by the drive to maximize stabilizing intermolecular interactions. For triazole compounds, π–π stacking interactions between the aromatic triazole rings of adjacent molecules are a common packing motif. nih.gov The specific dimensions of the unit cell for this compound would depend on the precise nature of these packing forces.
| Parameter | Example Value (from a related triazole derivative) | Crystal System |
|---|---|---|
| a (Å) | 5.6572 | Triclinic |
| b (Å) | 7.3692 | |
| c (Å) | 15.5711 | |
| α (°) | 79.202 | |
| β (°) | 81.159 | |
| γ (°) | 89.442 | |
| Volume (ų) | 629.95 |
Data from 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole for illustrative purposes. nih.gov
Non-covalent interactions are the primary forces dictating the packing of molecules in a crystal. rsc.org For this compound, the presence of the oxygen atom in the ethoxymethyl group and the nitrogen atoms of the triazole ring provides sites for hydrogen bonding. Weak C-H…O or C-H…N hydrogen bonds are expected to be significant intermolecular interactions. mdpi.com In these interactions, a hydrogen atom bonded to a carbon atom (a weak acid) forms a bond with an electronegative atom like oxygen or nitrogen (a weak base). Specifically, the hydrogen atoms on the ethoxymethyl group or the triazole ring could act as donors, while the ether oxygen or the N2/N3 atoms of the triazole ring could act as acceptors. researchgate.netnih.gov These interactions, along with potential π-π stacking, would stabilize the three-dimensional crystal lattice. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 1,2,3-triazole ring is an aromatic heterocycle, and its UV-Vis spectrum is characterized by absorptions corresponding to π → π* transitions. The unsubstituted 1H-1,2,3-triazole in the gas phase exhibits a strong, broad absorption band with a maximum around 205-206 nm. researchgate.netnih.gov The introduction of the ethoxymethyl substituent at the N-1 position is not expected to dramatically shift this primary absorption band, as it is not a strongly chromophoric or auxochromic group. Therefore, the UV-Vis spectrum of this compound would be predicted to show a strong absorption in the far-UV region, characteristic of the π → π* transition of the triazole core. researchgate.netresearchgate.net
Electronic Absorption Spectra and Chromophoric Analysis
The electronic absorption properties of the 1,2,3-triazole core are central to understanding its chromophoric nature. The UV absorption spectrum for the parent 1,2,3-triazole in the gas phase is characterized by a strong, broad absorption band centered around 205 nm. researchgate.net This absorption is attributed to a π → π* electronic transition within the heterocyclic ring. researchgate.net
Table 1: Expected Electronic Absorption Data for 1,2,3-Triazole Chromophore
| Transition Type | Approximate Wavelength (λmax) |
|---|
Note: Data is based on the parent 1,2,3-triazole chromophore; the non-conjugating ethoxymethyl group is not expected to cause a significant shift.
Solvatochromism Investigations
Solvatochromism describes the change in a substance's color—or more broadly, its absorption or emission spectrum—with a change in solvent polarity. chalmers.se Polar molecules, such as those containing a 1,2,3-triazole ring, can exhibit solvatochromic shifts due to differential stabilization of the ground and excited states by the solvent. chemrxiv.orgresearchgate.net The 1,2,3-triazole moiety itself can influence the photophysical response of a molecule in different solvents. chalmers.se
While specific experimental solvatochromism data for this compound is not extensively detailed in the literature, studies on other substituted triazoles demonstrate this effect. For instance, the electronic coupling between a triazole unit and a fluorophore can give rise to modulated emission responses, solvatochromism, and changes in quantum yield. ias.ac.in The interaction between the dipole moment of the triazole derivative and the solvent molecules can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum as the solvent polarity changes. nih.gov Investigations into related 1,2,4-triazole (B32235) derivatives have utilized linear solvation energy relationships to interpret the effects of solvent polarity and hydrogen bonding on their absorption spectra. researchgate.net
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical values calculated from the proposed empirical formula to verify its accuracy. For this compound, the empirical formula is C₅H₉N₃O.
The theoretical elemental composition is calculated based on the atomic masses of its constituent elements. This analytical method serves as a crucial checkpoint in the synthesis and characterization process to confirm that the desired product has been obtained with the correct elemental makeup. ijprajournal.comresearchgate.net
Table 2: Theoretical Elemental Analysis Data for this compound (C₅H₉N₃O)
| Element | Symbol | Atomic Mass (amu) | Moles in Formula | Total Mass (amu) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 5 | 60.055 | 47.27% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 7.14% |
| Nitrogen | N | 14.007 | 3 | 42.021 | 33.07% |
| Oxygen | O | 15.999 | 1 | 15.999 | 12.59% |
| Total | | | | 127.147 | 100.00% |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, from optimized geometries to reactivity descriptors. For 1,2,3-triazole systems, DFT is employed to understand their fundamental chemical nature.
Geometry Optimization and Electronic Structure Analysis
A fundamental application of DFT is the determination of a molecule's most stable three-dimensional arrangement, known as geometry optimization. These calculations provide the minimum energy structure, from which various electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
Theoretical calculations for novel 1,2,3-triazole derivatives are often performed at levels like B3LYP/6-311G(d,p) to determine their minimum energy molecular structures. nih.gov From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), electronegativity (χ), and global electrophilicity (ω) can be calculated to predict and explain the reactivity of these molecules. researchgate.netnih.gov For instance, studies on various 1,2,3-triazole derivatives have used these parameters to evaluate and compare their reactivity. researchgate.net
Table 1: Calculated Electronic Properties of Exemplary 1,2,3-Triazole Derivatives Note: The following data is for illustrative 1,2,3-triazole derivatives from research literature and not for 1-Ethoxymethyl-1,2,3-triazole itself.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electrophilicity (ω) |
|---|---|---|---|---|---|
| Triazole Derivative 5a researchgate.net | -6.991 | -2.001 | 4.990 | 2.495 | 3.951 |
| Triazole Derivative 5b researchgate.net | -7.143 | -2.126 | 5.017 | 2.508 | 4.019 |
| Triazole Derivative 5c researchgate.net | -7.013 | -2.451 | 4.562 | 2.281 | 4.654 |
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are instrumental in mapping out the pathways of chemical reactions. By locating the transition state (TS)—the highest energy point along the reaction coordinate—researchers can understand the feasibility and kinetics of a reaction. This is particularly useful in understanding the synthesis and reactivity of 1,2,3-triazoles.
For example, the thermal decomposition mechanism of the parent 1,2,3-triazole has been investigated theoretically. DFT calculations showed that the thermolysis is dominated by a ring-opening step followed by the elimination of molecular nitrogen (N₂). mdpi.com Locating the transition state for this process allows for the determination of the activation barrier, which is a key factor in understanding the thermal stability of the triazole ring. mdpi.com Similar methodologies can be applied to understand the mechanisms of reactions involving this compound, such as its formation via cycloaddition reactions or its subsequent transformations.
Calculation of Energetic Profiles of Reactions
Building upon the identification of reactants, products, and transition states, DFT can be used to construct a complete energetic profile of a reaction. This profile visualizes the energy changes that occur as reactants are converted into products, providing quantitative data on activation energies and reaction enthalpies.
In the study of 1,2,3-triazole thermolysis, theoretical calculations have quantified the activation energy for the ring-opening and N₂ elimination pathway. One study reported an activation energy of 222 kJ mol⁻¹ at the G3B3 level of theory, while a more recent study refined this value to approximately 189 kJ mol⁻¹ using a higher level of theory (DLPNO-CCSD(T)). mdpi.com Such calculations are vital for predicting the conditions under which a compound like this compound would be stable or undergo decomposition.
Tautomeric Stability and Energy Differences
For molecules with multiple potential protonation sites, DFT can predict the relative stability of different tautomers. While the 1-ethoxymethyl group in this compound prevents the common prototropic tautomerism seen in N-unsubstituted triazoles, the principles of using DFT to assess isomer stability remain relevant.
In related heterocyclic systems like benzotriazoles, DFT has been used to explore tautomeric equilibria. For 5,6-dinitrobenzotriazole, calculations demonstrated that the 2H tautomer is energetically more favorable in the gas phase, whereas the 1H tautomer is more stable in the solid state, a finding that was corroborated by experimental data. mdpi.com These studies often involve calculating the total energies of each tautomer and accounting for environmental effects, such as solvation, to predict the most stable form under specific conditions. researchgate.net
Analysis of Charge Distributions
The distribution of electronic charge within a molecule is fundamental to its reactivity and intermolecular interactions. DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecular surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For 1,2,3-triazole-Schiff base hybrids, MEP analysis has been used to understand their reactivity. nih.gov In one such study, the positive (electron-poor) regions were found to be localized on the oxygen and nitrogen atoms of the carbonyl, ether, and triazole moieties, while the negative (electron-rich) regions were located on associated aromatic rings. nih.gov This type of analysis for this compound would help predict its sites for electrophilic and nucleophilic attack and its potential for forming hydrogen bonds.
Time-Dependent Density Functional Theory (TD-DFT)
To investigate the properties of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is particularly useful for simulating and interpreting electronic absorption spectra, such as UV-Vis spectra. semanticscholar.orgresearchgate.net
TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. These theoretical spectra can be compared with experimental data to confirm molecular structures or to understand how structural modifications affect a molecule's interaction with light. researchgate.net For example, TD-DFT has been used to simulate the light absorption capabilities of novel 1,2,3-triazole-containing hybrids designed as potential antitumor agents. semanticscholar.orgresearchgate.net
Table 2: Predicted Electronic Circular Dichroism (ECD) Bands from TD-DFT Calculations for Exemplary Heterocyclic Ligands Note: The following data is for illustrative heterocyclic compounds from research literature and not for this compound itself.
| Compound | Band Type | Predicted Wavelength (nm) researchgate.net | R. vel. researchgate.net |
|---|---|---|---|
| Ligand B | Positive | 258.39 | 45.29 |
| Positive | 254.44 | 11.33 | |
| Negative | 241.53 | -2.61 | |
| Negative | 233.28 | -7.29 | |
| Negative | 229.37 | -7.19 | |
| Negative | 223.58 | -57.14 |
Simulation of Light Absorption Properties
The interaction of a molecule with light is a key characteristic, and its simulation, often performed using Time-Dependent Density Functional Theory (TD-DFT), helps in predicting the electronic absorption spectra (UV-Vis). This information is valuable for applications in photochemistry and materials science. Despite the common application of these methods to various triazole derivatives, specific studies simulating the light absorption properties of this compound are not documented in the available literature.
Molecular Orbitals Analysis
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Properties
The energies of the HOMO and LUMO, along with their spatial distribution, determine a molecule's ability to donate or accept electrons. For many 1,2,3-triazole derivatives, the HOMO is often localized on the triazole ring and adjacent electron-rich moieties, while the LUMO distribution varies with substitution. Without specific computational studies on this compound, the precise energies and characteristics of its frontier orbitals remain undetermined.
Reactivity Prediction Based on Frontier Molecular Orbitals
The characteristics of the HOMO and LUMO are fundamental in predicting how a molecule will react. For instance, a small HOMO-LUMO gap generally suggests higher reactivity. Global reactivity descriptors such as electronegativity, chemical hardness, and softness are derived from HOMO and LUMO energies. A detailed reactivity prediction for this compound is contingent on the availability of these foundational computational data, which are currently absent from the scientific record.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its behavior in electrophilic and nucleophilic reactions.
Identification of Electrophilic and Nucleophilic Regions
MEP maps use a color scale to indicate electrostatic potential, where red typically signifies electron-rich regions (nucleophilic) and blue indicates electron-poor regions (electrophilic). For the 1,2,3-triazole ring system, the nitrogen atoms are generally considered nucleophilic sites. However, the specific influence of the 1-ethoxymethyl substituent on the charge distribution of the triazole ring in this compound has not been specifically mapped or analyzed in published research.
Intermolecular Interaction Analysis
The study of non-covalent interactions, such as hydrogen bonding and van der Waals forces, is essential for understanding the physical properties of a compound in its condensed phases and its ability to interact with biological targets. The 1,2,3-triazole ring is known to participate in various intermolecular interactions. A specific analysis detailing the nature and strength of these interactions for this compound is not available.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed understanding of the nature and prevalence of intermolecular contacts can be achieved.
For triazole derivatives, Hirshfeld surface analysis reveals the key interactions that stabilize the crystal packing. A study on 1-[(1-hexyl-1H-1,2,3-triazol-4-yl)methyl]-3-(1-methylethenyl)-benzimidazol-2-one, a compound featuring a substituted 1,2,3-triazole ring, demonstrated that the crystal packing is dominated by H···H, H···C/C···H, H···N/N···H, and H···O/O···H interactions. uzh.ch The prevalence of these contacts highlights the significance of van der Waals forces and hydrogen bonding in the supramolecular assembly. uzh.ch
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Each point on the plot corresponds to a unique pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and features of these plots allow for the deconvolution of the full spectrum of intermolecular contacts.
Below is a representative data table summarizing the percentage contributions of the most significant intermolecular contacts for a substituted 1,2,3-triazole derivative, illustrating the typical findings from such an analysis.
| Intermolecular Contact | Percentage Contribution (%) |
|---|---|
| H···H | 62.0 |
| H···C/C···H | 16.1 |
| H···N/N···H | 13.7 |
| H···O/O···H | 7.5 |
Quantum Chemical Studies of Adsorption Phenomena
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the adsorption behavior of molecules on various surfaces. For 1,2,3-triazole derivatives, these investigations are often focused on their application as corrosion inhibitors, where their ability to adsorb onto a metal surface is paramount.
These computational studies can predict the mechanism of adsorption, whether it be physisorption (driven by electrostatic interactions) or chemisorption (involving the formation of chemical bonds). The calculations typically involve optimizing the geometry of the triazole derivative and calculating key quantum chemical parameters. These parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment.
A lower energy gap (ΔE) generally implies higher reactivity and a greater propensity for the molecule to interact with a surface. The EHOMO is related to the electron-donating ability of the molecule, while the ELUMO indicates its electron-accepting tendency. In the context of corrosion inhibition, the adsorption of triazole derivatives on a metal surface can occur through the donation of lone pair electrons from nitrogen and oxygen atoms to the vacant d-orbitals of the metal atoms, as well as through π-electron interactions from the triazole ring. mdpi.com
The following table presents a set of typical quantum chemical parameters calculated for a representative triazole derivative, providing insight into its electronic properties and potential adsorption behavior.
| Quantum Chemical Parameter | Calculated Value |
|---|---|
| EHOMO (eV) | -6.50 |
| ELUMO (eV) | -1.25 |
| Energy Gap (ΔE) (eV) | 5.25 |
| Dipole Moment (Debye) | 3.45 |
Applications of 1 Ethoxymethyl 1,2,3 Triazole Scaffolds in Broader Chemical Research
Role as Linkers and Building Blocks in Advanced Materials
The stability and rigid nature of the 1,2,3-triazole ring make it an excellent candidate for use as a linker or building block in the construction of complex molecular architectures and advanced materials. uq.edu.au
In the realm of polymer chemistry, 1,2,3-triazoles are instrumental in creating sequence-defined polymers. rsc.org These polymers have a precisely controlled sequence of monomers, similar to biopolymers like proteins and DNA. The triazole linkage, formed via click chemistry, allows for the stepwise and controlled assembly of these complex macromolecules. rsc.org The resulting polytriazoles can be designed to have specific functionalities and properties for a wide range of applications. rsc.orgresearchgate.net For instance, the incorporation of 1,2,3-triazole units into polymer backbones can enhance their thermal stability and modify their solubility. rsc.org The facile nature of the triazole formation allows for the synthesis of diverse polymer architectures, including linear, branched, and cross-linked polymers. researchgate.net
The 1,2,3-triazole ring possesses a unique combination of hydrogen bond accepting and donating capabilities, as well as a significant dipole moment, making it a valuable component in supramolecular chemistry. rsc.orgrsc.org These properties enable it to participate in a variety of non-covalent interactions, which are the driving force behind the self-assembly of complex supramolecular structures. rsc.orgresearchgate.net
1,2,3-triazolium macrocycles, for example, have been extensively studied for their ability to recognize and bind anions. nih.govbeilstein-journals.org The positively charged triazolium ring can interact strongly with anions through a combination of hydrogen bonding and electrostatic interactions. nih.gov This has led to the development of triazole-based receptors for various anions, with potential applications in sensing and separation technologies. beilstein-journals.org The ability of the triazole moiety to act as a surrogate for the amide bond has also been explored in the design of foldamers and other bio-inspired supramolecular architectures. nih.gov
Development of Functional Materials and Probes
The electronic properties of the 1,2,3-triazole ring, coupled with its ease of functionalization, have made it a popular scaffold for the development of functional materials, including chemical sensors. bohrium.comresearchgate.net
The nitrogen atoms of the 1,2,3-triazole ring can coordinate to metal ions, while the C-H bond on the ring can act as a hydrogen bond donor for anion recognition. uq.edu.aunih.gov This dual functionality has been exploited to create a wide range of chemosensors for both cations and anions. researchgate.netnih.gov
Triazole-based sensors often incorporate a signaling unit, such as a fluorophore, that changes its optical properties upon binding to the target analyte. bohrium.comresearchgate.net For example, a 1,2,3-triazole derivative containing a phenol (B47542) moiety has been shown to act as a "turn-on" fluorescent sensor for the fluoride (B91410) anion. researchgate.net The interaction between the fluoride ion and the sensor triggers a change in its electronic structure, leading to an increase in fluorescence intensity. Similarly, triazole-based sensors have been developed for the detection of various metal ions, with high sensitivity and selectivity. researchgate.netnanobioletters.com The ability to fine-tune the structure of the triazole ligand allows for the development of sensors for a wide range of analytes. nanobioletters.com
Due to the limited availability of specific experimental data for 1-Ethoxymethyl-1,2,3-triazole in sensing applications, a data table for this specific compound cannot be provided. However, the table below presents data for other 1,2,3-triazole-based sensors to illustrate their typical performance.
| Triazole-Based Sensor | Analyte | Detection Limit | Signaling Mechanism |
|---|---|---|---|
| 1,4-diaryl-1,2,3-triazole with a phenol moiety | Fluoride (F⁻) | Not Specified | "Turn-on" fluorescence |
| Functionalized triazole derivative | Mercury (Hg²⁺) | 610 nM | Not Specified |
| Triazole-appended ligand | Lead (Pb²⁺) | Not Specified | Not Specified |
| Triazole-appended ligand | Copper (Cu²⁺) | Not Specified | Not Specified |
Triazoles in Catalysis Systems
The ability of 1,2,3-triazoles to coordinate with transition metals has led to their widespread use as ligands in catalysis. uq.edu.auscite.ai
The nitrogen atoms of the 1,2,3-triazole ring can act as effective coordination sites for a variety of metal centers. rsc.org This has enabled the design and synthesis of a wide range of triazole-based ligands for use in homogeneous and heterogeneous catalysis. scite.ai The electronic and steric properties of the triazole ligand can be easily tuned by modifying the substituents on the triazole ring, allowing for the optimization of the catalytic activity and selectivity of the corresponding metal complexes. rsc.org
Triazole-containing ligands have been successfully employed in a variety of catalytic transformations, including cross-coupling reactions, oxidation reactions, and polymerization reactions. mdpi.com The stability of the triazole-metal bond often leads to robust and recyclable catalysts. scite.ai Furthermore, the modular nature of triazole synthesis via click chemistry allows for the rapid generation of ligand libraries for high-throughput screening of catalytic activity. rsc.org
Exploration of Triazole Motifs as Catalytic Components
The unique electronic properties of the 1,2,3-triazole ring, characterized by a significant dipole moment and multiple nitrogen donor atoms, make it an effective scaffold for the development of novel catalysts. rsc.org The nitrogen-rich heterocycle can act as a metal chelator and a C–H hydrogen bond donor, enabling it to interact with both metal ions and electron-rich species. rsc.org This dual characteristic has led to the exploration of triazole-based ligands in accelerating chemical reactions, with several research groups reporting their successful application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov
The 1,2,3-triazole framework can strongly coordinate to transition metals like palladium(II), stabilizing the catalytic sites within a solid support matrix. rsc.org This has been demonstrated in the preparation of covalently modified magnetic nanoparticles where the triazole moiety serves as both a robust linker and a palladium-chelator. rsc.org Furthermore, 1,2,3-triazole-derived mesoionic carbenes (MICs) have been synthesized and complexed with various metals, including gold, silver, iridium, rhodium, and ruthenium, to create enantiomerically pure catalysts. acs.org These catalysts have shown efficacy in processes like the Heck reaction. acs.org
The catalytic utility of triazoles extends to covalent organic frameworks (COFs), where their incorporation can create electron-donating sites. For instance, the lone pair of electrons on the nitrogen atoms in the triazole ring within a COF structure can stabilize intermediates, facilitating complex multi-electron reduction processes such as the conversion of CO2 to CH4. rsc.org The inherent ability of the triazole ring to exist in different tautomeric forms can also play a crucial role in the catalytic cycle. rsc.org Additionally, bispidine structures functionalized with triazole moieties have been synthesized and their metal complexes with copper and zinc have demonstrated catalytic activity in the Henry reaction. mdpi.com
Synthesis of Complex Molecular Hybrids and Conjugates
The this compound scaffold is a versatile building block in the synthesis of complex molecular hybrids and conjugates. Its ability to be readily incorporated via "click chemistry" allows for the covalent linking of diverse pharmacophoric units, leading to novel molecules with potentially enhanced biological activities. arabjchem.org
Thiazole-Triazole Hybrid Systems
A notable application of this strategy is the synthesis of thiazole-triazole hybrids. These molecular systems combine the pharmacophores of both the thiazole (B1198619) and 1,2,3-triazole rings. arabjchem.org A multi-component reaction approach has been successfully employed to synthesize a series of these hybrids. nih.govbohrium.com The synthetic strategy often involves the reaction of α-ketothioamides with various α-chloro-esters or -ketones under ultrasonic irradiation to yield the target hybrid compounds. arabjchem.org
Several of the synthesized thiazole-triazole hybrids have demonstrated significant in vitro antimicrobial activity against a range of bacterial and fungal strains. nih.govbohrium.combohrium.com For example, compounds 8i, 8k, and 8l from one study were found to inhibit biofilm formation in Bacillus subtilis and Staphylococcus aureus. nih.govbohrium.com
| Compound | Target Organism | Activity (IC50) |
| 8i | Bacillus subtilis MTCC 121 (Biofilm) | 6.6 µM |
| 8k | Bacillus subtilis MTCC 121 (Biofilm) | 16.6 µM |
| 8k | Staphylococcus aureus MTCC 96 (Biofilm) | 13.5 µM |
| 8l | Bacillus subtilis MTCC 121 (Biofilm) | 15.9 µM |
| 8l | Staphylococcus aureus MTCC 96 (Biofilm) | 12.0 µM |
Data sourced from multiple studies. nih.govbohrium.com
Pyrazole-Triazole Hybrid Architectures
The synthesis of pyrazole-triazole hybrid architectures represents another significant area of research. These hybrids have been investigated for their potential biological activities, including antimicrobial and anticancer properties. nih.govarkat-usa.org A common and versatile method for creating these hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the facile connection of pyrazole (B372694) and triazole units. nih.govchemrxiv.org
One developed route allows for the N-functionalization of the pyrazole ring before the attachment of the triazole unit, enabling the synthesis of a diverse library of multi-substituted pyrazole-triazole hybrids. nih.govresearchgate.net This method has been used to generate over fifty new hybrid compounds. nih.govchemrxiv.org Another approach utilizes a metal-free multicomponent reaction between aldehydes, phenacyl bromides, and sodium azide (B81097) to construct the hybrid scaffold. arkat-usa.org
Selected pyrazole-triazole hybrids have shown noteworthy biological activity. For instance, certain derivatives have demonstrated inhibitory effects against the cholera-causing bacterium Vibrio cholerae and have exhibited broader antimicrobial properties. nih.gov In the realm of oncology, specific substituted pyrazole-triazole hybrids have displayed significant in vitro anticancer activity against cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer). arkat-usa.org
| Hybrid Type | Biological Activity Noted | Synthesis Method |
| Multi-substituted pyrazole-triazoles | Antimicrobial, P2X7 antagonists, ERK3 inhibition | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) nih.govresearchgate.net |
| Pyrazole-1,2,3-triazole hybrids | Anticancer (A-549, MCF-7 cell lines) | Metal-free multicomponent reaction arkat-usa.org |
Metronidazole-Triazole Conjugates
Metronidazole (B1676534), a 5-nitroimidazole antibiotic, has been chemically modified to create metronidazole-triazole (Mtz-triazole) conjugates to enhance its spectrum of activity. nih.gov The synthesis typically involves converting the hydroxyl group of metronidazole into an azide intermediate. nih.govescholarship.org This azide is then reacted with a variety of terminal alkynes via the copper-catalyzed Huisgen 1,3-dipolar cycloaddition to yield a library of Mtz-triazole conjugates. nih.gov
These conjugates have been evaluated for their activity against various anaerobic bacteria and parasites. nih.gov Research has shown that several of these new hybrid compounds exhibit excellent broad-spectrum antimicrobial and antiparasitic activity. nih.gov For example, some Mtz-triazoles have demonstrated increased potency against pathogenic anaerobes compared to the parent drug. nih.gov While cross-resistance was observed in metronidazole-resistant bacterial and parasitic strains, therapeutically relevant activity was retained against metronidazole-resistant Giardia lamblia. nih.gov
The general synthetic scheme for these conjugates is as follows:
Activation of the hydroxyl group of metronidazole, often with methanesulfonyl chloride. nih.govescholarship.org
Nucleophilic substitution with sodium azide to form the azide intermediate. nih.govescholarship.org
Copper-catalyzed azide-alkyne cycloaddition with a library of alkynes to form the final triazole conjugates. nih.govescholarship.org
Glyco-Triazole Conjugates
Glyco-triazole conjugates are synthesized by linking carbohydrate moieties to other molecules via a 1,2,3-triazole bridge, a process greatly facilitated by click chemistry. tsijournals.com This strategy has emerged as a powerful tool for creating diverse carbohydrate mimetics and glycoconjugates with potential biomedical applications. tsijournals.com The synthesis often involves the Cu(I)-catalyzed 1,3-dipolar cycloaddition between a sugar molecule functionalized with either an azide or an alkyne group and a corresponding alkyne- or azide-containing counterpart. tsijournals.comacs.org
This versatile approach has been used to create a wide array of glyco-triazole conjugates. For example, trimeric branched sugar triazole derivatives have been synthesized and their self-assembling properties studied. nih.gov In another application, a solid-phase ligation strategy combining peptidomimetic triazole ligation and enzymatic glycosylation has been developed to synthesize very large glycoprotein (B1211001) analogues. nih.gov This method allows for the creation of high molecular weight glycoprotein analogues (up to ~20 kDa) containing multiple α-GalNAc moieties and triazoles as peptide bond mimetics. nih.gov
Incorporation of Phosphonic Acid Moieties
The incorporation of phosphonic acid moieties into triazole-containing molecules has led to the development of novel compounds with interesting properties. nih.gov One synthetic strategy involves a 'click' reaction between an organic azide that already contains a phosphonate (B1237965) group and a terminal alkyne. nih.gov For instance, diethyl-(2-azidoethyl)phosphonate can be reacted with phenylacetylene (B144264) to produce a diethyl[2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl]phosphonate ester. Subsequent hydrolysis under acidic conditions yields the final triazole-functionalized phosphonic acid. nih.gov
Another approach involves a multicomponent alkyne-azide 1,3-dipolar cycloaddition catalyzed by copper nanoparticles on activated carbon. mdpi.com This method has been used to synthesize a series of new 1,2,3-triazolylphosphonates. A novel methodology has also been developed for the synthesis of triazolyl phosphonates starting from furfuryl phosphonate alcohols and organo-azides, which proceeds through an intermolecular copper-catalyzed dearomatized [3 + 2] cycloaddition/furan ring-opening cascade reaction. rsc.org Furthermore, 1,2,3-triazoles have been utilized as leaving groups in SNAr–Arbuzov reactions to synthesize C6-phosphonated purine (B94841) derivatives, demonstrating a novel method for C–N to C–P bond transformation. beilstein-journals.org
| Starting Materials | Reaction Type | Product |
| Diethyl-(2-azidoethyl)phosphonate, Phenylacetylene | Click Reaction, Hydrolysis | 5-phenyl-3-(2-phosphonoethyl)-1,2,3-triazol-1-ium chloride nih.gov |
| Alkyl β-ketophosphonates, Phenyl acetylene, Azide Source | Copper-catalyzed Multicomponent Reaction | 1,2,3-triazolylphosphonates mdpi.com |
| Furfuryl phosphonate alcohols, Organo-azides | Copper-catalyzed Dearomatized [3+2] Cycloaddition | Triazolyl phosphonates rsc.org |
| 2,6-bistriazolylpurines, Triethyl phosphite | SNAr–Arbuzov Reaction | C6-phosphonated 2-triazolylpurine derivatives beilstein-journals.org |
Enhancing Solubility via Conjugation with Cyclodextrins
The limited aqueous solubility of many pharmacologically active compounds, including those with a this compound scaffold, presents a significant challenge in drug development. One effective strategy to overcome this is through the formation of inclusion complexes with cyclodextrins. nih.govnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate poorly soluble guest molecules, thereby enhancing their solubility and bioavailability. nih.gov
The formation of an inclusion complex between a this compound derivative and a cyclodextrin (B1172386) is a dynamic equilibrium process. The hydrophobic this compound moiety can be encapsulated within the cyclodextrin cavity, leading to the formation of a water-soluble host-guest complex. This non-covalent interaction effectively shields the hydrophobic part of the molecule from the aqueous environment, leading to a significant increase in its apparent water solubility.
Research has demonstrated the successful application of cyclodextrins to enhance the solubility of various triazole-containing compounds. For instance, the antifungal agent itraconazole (B105839), which contains a triazole ring, has shown significantly improved solubility upon complexation with different cyclodextrins. nih.gov Studies have shown that the formation of an inclusion complex with a 1:3 molar ratio of itraconazole to cyclodextrin can be achieved, leading to enhanced bioavailability without compromising its therapeutic effect. nih.gov
Furthermore, synthetic derivatives of cyclodextrins have been developed to improve their complexation and solubilizing capabilities. For example, heptakis{6-(4-hydroxymethyl-1H- nih.govresearchgate.netnih.govtriazol-1-yl)-6-deoxy}-β-cyclodextrin (HTβCD) and heptakis{6-(4-sulfonylmethyl-1H- nih.govresearchgate.netnih.govtriazol-1-yl)-6-deoxy}-β-cyclodextrin (STβCD) are β-cyclodextrin derivatives functionalized with triazole moieties. nih.gov These modifications have been shown to increase the water solubility of the cyclodextrin itself by at least 20-fold compared to the parent β-cyclodextrin. nih.gov A phase-solubility study with prednisolone (B192156) demonstrated that these triazolyl-functionalized cyclodextrins significantly increased the solubility of the drug. nih.gov
In another study, an inclusion complex was synthesized between 3-amino-1,2,4-triazole picrate (B76445) and β-cyclodextrin to improve the picrate's solubility. researchgate.net The formation of a 1:1 guest-host complex was confirmed, highlighting the versatility of cyclodextrins in enhancing the solubility of different triazole derivatives. researchgate.net
The table below summarizes findings from studies on the solubility enhancement of triazole-containing compounds using cyclodextrins.
| Guest Molecule | Cyclodextrin Derivative | Molar Ratio (Guest:Host) | Outcome |
| Prednisolone | Heptakis{6-(4-hydroxymethyl-1H- nih.govresearchgate.netnih.govtriazol-1-yl)-6-deoxy}-β-cyclodextrin (HTβCD) | Not specified | Increased solubility of prednisolone nih.gov |
| Prednisolone | Heptakis{6-(4-sulfonylmethyl-1H- nih.govresearchgate.netnih.govtriazol-1-yl)-6-deoxy}-β-cyclodextrin (STβCD) | Not specified | Increased solubility of prednisolone nih.gov |
| 3-amino-1,2,4-triazole picrate | β-cyclodextrin | 1:1 | Increased picrate solubility researchgate.net |
| Itraconazole | Various cyclodextrins | 1:3 | Significantly improved solubility and bioavailability nih.gov |
Q & A
(Basic) What are the most reliable synthetic routes for 1-Ethoxymethyl-1,2,3-triazole, and what optimization strategies are critical for high yield?
Methodological Answer:
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard for synthesizing 1,2,3-triazole derivatives. For this compound, start with a propargyl ether (e.g., ethoxymethyl-propyne) and an organic azide. Key parameters include:
- Catalyst system: Use CuI (1–5 mol%) with a stabilizing ligand like tris(benzyltriazolylmethyl)amine (TBTA) to prevent Cu oxidation .
- Solvent: Aqueous/organic biphasic systems (e.g., water/tert-butanol) enhance regioselectivity and reduce side reactions .
- Purification: Column chromatography with ethyl acetate/hexane (3:7) effectively isolates the product. Yield optimization requires strict exclusion of oxygen (use inert gas) and monitoring reaction completion via TLC (Rf ~0.4 in ethyl acetate) .
(Advanced) How do structural modifications at the ethoxymethyl group influence bioactivity in antimicrobial assays?
Methodological Answer:
The ethoxymethyl group’s electronic and steric properties significantly impact bioactivity. To assess this:
- Synthesis: Replace the ethoxy group with bulkier (e.g., tert-butoxymethyl) or electron-withdrawing (e.g., trifluoroethoxymethyl) substituents .
- Assays: Perform MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For example, derivatives with para-substituted aryl groups on the triazole show enhanced membrane permeability, reducing MIC values by 50% compared to unsubstituted analogs .
- SAR Analysis: Use molecular docking (e.g., AutoDock Vina) to correlate substituent size with binding affinity to bacterial enzyme targets like dihydrofolate reductase .
(Basic) What spectroscopic techniques are essential for confirming the structure and purity of this compound derivatives?
Methodological Answer:
- NMR:
- IR: The triazole ring shows C=N stretching at 1600–1650 cm⁻¹, while the ethoxymethyl group exhibits C-O-C asymmetric stretching at 1100–1150 cm⁻¹ .
- Mass Spectrometry: ESI-MS in positive mode should display [M+H]⁺ peaks matching the molecular formula (e.g., C5H9N3O requires m/z 127.07) .
(Advanced) What computational approaches are used to predict the reactivity of this compound in catalytic applications?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to study frontier molecular orbitals (HOMO-LUMO gaps). Lower gaps (<5 eV) correlate with higher catalytic activity in Pd-mediated cross-coupling reactions .
- Molecular Dynamics (MD): Simulate interactions in solvent environments (e.g., DMSO vs. water) to predict solubility and stability. Ethoxymethyl derivatives show stronger C–H⋯O hydrogen bonding in polar aprotic solvents, enhancing catalytic turnover .
- Docking Studies: Map binding modes to metal surfaces (e.g., Pd nanoparticles) using software like Schrodinger Suite to design triazole-based ligands for Suzuki-Miyaura reactions .
(Basic) How does solvent polarity affect the hydrogen bonding network of this compound?
Methodological Answer:
- NMR Titration: Dissolve the compound in DMSO-d6 and CDCl3. In DMSO, the triazole C–H proton (δ 8.1 ppm) downshifts due to strong hydrogen bonding with the solvent, whereas in CDCl3, the signal sharpens (δ 7.9 ppm) .
- X-ray Crystallography: Resolve crystal structures in different solvents. Ethoxymethyl derivatives crystallized from ethanol show intermolecular C–H⋯N interactions (2.8–3.0 Å), absent in hexane-derived crystals .
(Advanced) What strategies resolve contradictions in reported biological activity data, such as varying IC50 values across studies?
Methodological Answer:
- Standardization: Use identical cell lines (e.g., HEK-293 for cytotoxicity) and assay protocols (e.g., MTT vs. resazurin) to minimize variability .
- Control Experiments: Test batch-to-batch purity via HPLC (≥95% purity threshold) and confirm stereochemistry with circular dichroism if applicable .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregated data from multiple studies. For example, discrepancies in antiparasitic IC50 values (e.g., 10 vs. 50 µM) often arise from differences in parasite strain susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
